Cas no 90513-08-9 (Ethanone, 1-[4-(2-azidoethyl)phenyl]-)

Ethanone, 1-[4-(2-azidoethyl)phenyl]- structure
90513-08-9 structure
Product Name:Ethanone, 1-[4-(2-azidoethyl)phenyl]-
CAS No:90513-08-9
MF:C10H11N3O
MW:189.213841676712
CID:788660
PubChem ID:19809185
Update Time:2025-04-19

Ethanone, 1-[4-(2-azidoethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-(2-azidoethyl)phenyl]-
    • 1-[4-(2-azidoethyl)phenyl]ethanone
    • DDJQPXZDGDSNQU-UHFFFAOYSA-N
    • 90513-08-9
    • DTXSID20600182
    • 1-[4-(2-Azidoethyl)phenyl]ethan-1-one
    • p-(2-azidoethyl)acetophenone
    • Inchi: 1S/C10H11N3O/c1-8(14)10-4-2-9(3-5-10)6-7-12-13-11/h2-5H,6-7H2,1H3
    • InChI Key: DDJQPXZDGDSNQU-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 31.4Ų
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